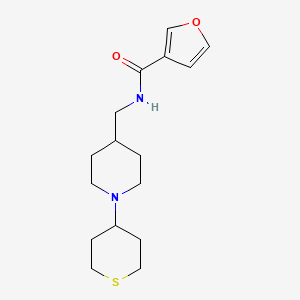

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide

Description

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of amides

Properties

IUPAC Name |

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c19-16(14-3-8-20-12-14)17-11-13-1-6-18(7-2-13)15-4-9-21-10-5-15/h3,8,12-13,15H,1-2,4-7,9-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFBKENVBGAPTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=COC=C2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 1,5-diketones.

Introduction of the Thiopyran Ring: The thiopyran ring is introduced by reacting the piperidine derivative with a suitable thiol under acidic conditions.

Attachment of the Furan Ring: The furan ring is attached through a nucleophilic substitution reaction involving a furan derivative and the piperidine-thiopyran intermediate.

Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the furan-piperidine-thiopyran intermediate with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiopyran ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the amide bond or the furan ring, resulting in the formation of corresponding amines or dihydrofuran derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, dihydrofuran derivatives

Substitution: Various substituted furan derivatives

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals due to its complex structure and potential biological activity.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Biological Studies: It can be used as a probe to study various biological processes and interactions due to its ability to interact with different molecular targets.

Mechanism of Action

The mechanism of action of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- N-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine

- 4-Piperidinol, 1-(tetrahydro-2H-thiopyran-4-yl)

- (1-(tetrahydro-2H-thiopyran-4-yl)piperidin-2-yl)methanol

- N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)piperidin-3-amine

Uniqueness

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide stands out due to its combination of a furan ring, a piperidine ring, and a thiopyran ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a complex organic compound that has drawn attention for its potential biological activities, particularly in the fields of neuropharmacology and antiviral applications. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 296.5 g/mol. The structure incorporates a piperidine ring, a thiopyran moiety, and a furan carboxamide group, which are significant for its biological interactions.

Neuropharmacological Effects

Preliminary studies suggest that this compound exhibits anxiolytic and anticonvulsant properties. These effects are likely mediated through interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. The compound's unique structure may enhance its affinity for these targets, leading to improved therapeutic outcomes in anxiety disorders and epilepsy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Mechanism of Action |

|---|---|---|

| Anxiolytic | Reduction in anxiety-like behaviors | Interaction with serotonin receptors |

| Anticonvulsant | Decreased seizure frequency | Modulation of GABAergic pathways |

| Antiviral | Inhibition of herpesvirus replication | Targeting viral enzymes and replication cycles |

Antiviral Properties

Research has indicated that this compound possesses significant antiviral activity , particularly against herpesviruses such as HSV and VZV. The compound demonstrates a low effective concentration (EC50) in inhibiting viral replication, suggesting high potency.

Table 2: Antiviral Efficacy

Case Studies

A recent study investigated the compound's efficacy in a murine model of herpes simplex virus infection. Mice treated with this compound showed a significant reduction in viral load compared to untreated controls. This suggests potential for clinical applications in antiviral therapy.

The proposed mechanism involves the compound's ability to inhibit viral DNA synthesis by targeting viral polymerases. Additionally, it may enhance host immune responses through modulation of cytokine production, which could further contribute to its antiviral effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide, and how can structural purity be validated?

- Methodology :

- Synthesis : Use coupling agents like HBTU or BOP for amide bond formation between the tetrahydrothiopyran-piperidine scaffold and furan-3-carboxylic acid derivatives (as in ). Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .

- Purity Validation : Confirm purity (>98%) via HPLC with retention time comparisons (e.g., QC-SMD-TFA05 conditions in ) and LC-MS for molecular ion detection (e.g., m/z [M+H]+ analysis) .

- Structural Confirmation : Use ¹H/¹³C NMR to verify key groups (e.g., thiopyran C-S bond at ~δ 2.8–3.2 ppm, furan C=O at ~δ 165–170 ppm) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodology :

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy. Derivatives with polar groups (e.g., hydroxyl) improve aqueous solubility .

- Stability : Perform accelerated stability studies (e.g., 24–72 hours at 37°C in PBS/DMSO mixtures) with LC-MS monitoring for degradation products .

Q. What preliminary pharmacological screening strategies are suitable for this compound?

- Methodology :

- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin, dopamine receptors) due to structural similarity to piperidine-containing ligands in and . Use radioligand displacement assays .

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based activity assays (e.g., ATPase activity for kinases) .

Advanced Research Questions

Q. How can enantioselective synthesis of the tetrahydrothiopyran-piperidine scaffold be optimized?

- Methodology :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® columns) or asymmetric catalysis (e.g., Evans’ oxazaborolidine catalysts) to isolate enantiomers. demonstrates chiral separation via silica gel chromatography for piperazine derivatives .

- Enantiomeric Excess (ee) : Determine ee via polarimetry or chiral NMR shift reagents .

Q. What computational approaches can predict the compound’s binding affinity to target proteins?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., homology models based on PDB entries for related ligands) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .

Q. How do structural modifications (e.g., substituents on furan or thiopyran) affect pharmacological activity?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., replacing furan with thiophene or altering thiopyran substituents) and compare IC₅₀ values in functional assays. shows that 2-methoxy-phenyl groups enhance receptor binding .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation, as seen in for trifluoromethyl analogs .

Q. How can contradictory data on compound activity across studies be resolved?

- Methodology :

- Assay Standardization : Replicate experiments using identical conditions (e.g., cell lines, buffer pH). For example, reports variable yields (40–72%) due to coupling agent choice (HBTU vs. BOP) .

- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Data Contradictions and Solutions

- Yield Variability : Differences in coupling agents (HBTU vs. EDCI) or solvent systems (THF vs. DMF) can alter reaction efficiency. Optimize using Design of Experiments (DoE) .

- Solubility Issues : Contradictory solubility reports may arise from polymorphic forms. Characterize solid-state forms via XRD ( ) .

Key Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.